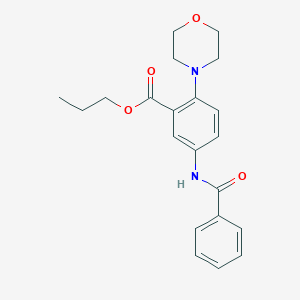![molecular formula C30H29N3O3 B250999 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as JNJ-26854165, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. The purpose of
作用机制
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide promotes histone acetylation, which leads to chromatin relaxation and transcriptional activation. This results in the upregulation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and increasing synaptic plasticity.
实验室实验的优点和局限性
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for histone deacetylase enzymes and does not affect other enzymes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in lab experiments. It has low solubility in water and requires the use of organic solvents. It can also be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. In addition, there is a need for further investigation into the neuroprotective effects of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide and its potential therapeutic applications in neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in humans.
合成方法
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 3-methoxyaniline and 2-methylbenzoic acid in the presence of triethylamine to yield the target compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
科学研究应用
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts in animal models, and sensitize cancer cells to chemotherapy. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
分子式 |
C30H29N3O3 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-21-7-3-6-10-26(21)30(35)33-17-15-32(16-18-33)25-13-11-24(12-14-25)31-29(34)27-19-22-8-4-5-9-23(22)20-28(27)36-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34) |
InChI 键 |
RZTDCACEPLKKQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B250917.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250937.png)